molecular formula C17H18F4N4O3S B2578791 5-fluoro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide CAS No. 2034598-01-9

5-fluoro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide

Cat. No.: B2578791
CAS No.: 2034598-01-9
M. Wt: 434.41
InChI Key: OZUFSSKGATYEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-2-methoxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18F4N4O3S and its molecular weight is 434.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Quantum chemical calculations and molecular dynamics simulations have been applied to piperidine derivatives, including those similar to the specified compound, to predict their inhibition efficiencies on the corrosion of iron. Such studies offer insights into the adsorption behaviors of these compounds on metal surfaces, which could be crucial for developing corrosion inhibitors in industrial applications (Kaya et al., 2016).

New Fluoro Intermediates for Herbicidal Sulfonylureas

Research into new pyrimidine and triazine intermediates for herbicidal sulfonylureas has led to the synthesis of compounds derived from trifluoromethylpyrimidines, which show promise as selective post-emergence herbicides. This underscores the role of fluoro-intermediates in agricultural chemistry, highlighting their potential to enhance crop protection strategies (Hamprecht et al., 1999).

Synthesis and COX-2 Inhibiting Properties

The synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety showcases the exploration of new chemical entities for cyclooxygenase-2 (COX-2) inhibition. Such compounds have significant implications in designing anti-inflammatory drugs, indicating the therapeutic potential of sulfonamide derivatives in medical chemistry (Pal et al., 2003).

Arylsulfonamide/Amide Derivatives as 5-HT₇ Receptor Antagonists

The design, synthesis, and evaluation of arylsulfonamide/amide derivatives of piperidines and pyrrolidines for their affinity for the 5-HT₇ receptor highlight the diverse applications of sulfonamide derivatives in neuropharmacology. This research is pivotal for developing new therapeutic agents targeting central nervous system disorders (Zajdel et al., 2012).

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F4N4O3S/c1-28-13-3-2-11(18)8-14(13)29(26,27)24-12-4-6-25(7-5-12)16-9-15(17(19,20)21)22-10-23-16/h2-3,8-10,12,24H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUFSSKGATYEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.